molecular formula C40H51ClN6O B13787344 Cyanine7 azide

Cyanine7 azide

Cat. No.: B13787344
M. Wt: 667.3 g/mol
InChI Key: RUWCHESRINLNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7 azide is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7 azide and is known for its high quantum yield and stability. This compound is particularly useful for incorporating Cyanine7 into various alkynylated biomolecules, making it a valuable tool in molecular biology and imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 azide is synthesized through a series of chemical reactions involving the incorporation of an azide group into the Cyanine7 dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions are carefully controlled to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure its purity and consistency .

Mechanism of Action

Cyanine7 azide exerts its effects through its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanine7 azide is unique due to its high quantum yield and stability, making it particularly suitable for near-infrared imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its utility in various scientific research fields .

Properties

Molecular Formula

C40H51ClN6O

Molecular Weight

667.3 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H

InChI Key

RUWCHESRINLNNW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-]

Origin of Product

United States

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